molecular formula C19H29NO3 B13784901 3-(2-Methylpiperidin-1-yl)propyl 4-propoxybenzoate CAS No. 64050-43-7

3-(2-Methylpiperidin-1-yl)propyl 4-propoxybenzoate

Cat. No.: B13784901
CAS No.: 64050-43-7
M. Wt: 319.4 g/mol
InChI Key: QSJRZMPYHHJWKX-UHFFFAOYSA-N
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Description

3-(2-Methylpiperidin-1-yl)propyl 4-propoxybenzoate is a chemical compound with the molecular formula C19H29NO3. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpiperidin-1-yl)propyl 4-propoxybenzoate typically involves the reaction of 2-methylpiperidine with 4-propoxybenzoic acid. The reaction is carried out under controlled conditions, often using a suitable solvent and a catalyst to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpiperidin-1-yl)propyl 4-propoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Methylpiperidin-1-yl)propyl 4-propoxybenzoate is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Methylpiperidin-1-yl)propyl 4-propoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and cellular communication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methylpiperidin-1-yl)propyl 4-propoxybenzoate is unique due to its specific propoxy substitution, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various research and industrial applications .

Properties

CAS No.

64050-43-7

Molecular Formula

C19H29NO3

Molecular Weight

319.4 g/mol

IUPAC Name

3-(2-methylpiperidin-1-yl)propyl 4-propoxybenzoate

InChI

InChI=1S/C19H29NO3/c1-3-14-22-18-10-8-17(9-11-18)19(21)23-15-6-13-20-12-5-4-7-16(20)2/h8-11,16H,3-7,12-15H2,1-2H3

InChI Key

QSJRZMPYHHJWKX-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)OCCCN2CCCCC2C

Origin of Product

United States

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